molecular formula C18H19ClO4 B13014823 Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate

Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate

Cat. No.: B13014823
M. Wt: 334.8 g/mol
InChI Key: UDBJUFYXSURUGM-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate (CAS: 1706463-34-4) is a substituted benzoate ester characterized by three key functional groups:

  • Benzyloxy group (C₆H₅CH₂O-) at position 4.
  • Chlorine atom at position 3.
  • Ethoxy group (OCH₂CH₃) at position 5.

This compound is synthesized via nucleophilic substitution reactions, typically involving benzyl bromide derivatives and potassium carbonate in polar aprotic solvents like DMF, followed by extraction and purification .

Properties

Molecular Formula

C18H19ClO4

Molecular Weight

334.8 g/mol

IUPAC Name

ethyl 3-chloro-5-ethoxy-4-phenylmethoxybenzoate

InChI

InChI=1S/C18H19ClO4/c1-3-21-16-11-14(18(20)22-4-2)10-15(19)17(16)23-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3

InChI Key

UDBJUFYXSURUGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC)Cl)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-(benzyloxy)-3-chloro-5-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.

Major Products:

    Oxidation: Formation of 4-(benzyloxy)-3-chloro-5-ethoxybenzoic acid.

    Reduction: Formation of Ethyl 4-(benzyloxy)-5-ethoxybenzoate.

    Substitution: Formation of Ethyl 4-(benzyloxy)-3-amino-5-ethoxybenzoate.

Scientific Research Applications

Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and chloro groups can influence the compound’s binding affinity and specificity towards these targets, affecting various molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate belongs to a class of halogenated aromatic esters. Below is a detailed comparison with structurally analogous compounds:

Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Differences
This compound 4-OCH₂C₆H₅, 3-Cl, 5-OCH₂CH₃ C₁₈H₁₉ClO₄ 334.78 Reference compound
Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate 4-OCH₂(4-ClC₆H₄), 3-Cl, 5-OCH₂CH₃ C₁₈H₁₇Cl₂O₄ 368.22 Additional Cl on benzyl group; increased lipophilicity
Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate 4-OCH₂(2-Cl-4-FC₆H₃), 3-Cl, 5-OCH₂CH₃ C₁₈H₁₇Cl₂FO₄ 387.22 F and Cl substituents; enhanced electronic effects
Ethyl 4-ethoxy-3-iodobenzoate 4-OCH₂CH₃, 3-I C₁₁H₁₃IO₃ 320.13 Iodine substituent; larger atomic radius, higher molecular weight
Ethyl 4-chlorobenzoate 4-Cl C₉H₉ClO₂ 184.62 Simpler structure; lacks alkoxy groups

Key Findings

Substituent Effects :

  • Halogens : Chlorine at position 3 enhances electrophilicity, facilitating nucleophilic aromatic substitution. Fluorine in the benzyl group (e.g., ) increases metabolic stability .
  • Alkoxy Groups : Ethoxy and benzyloxy groups improve solubility in organic solvents (e.g., DMF, ethyl acetate) compared to smaller alkoxy substituents .

Synthetic Applications :

  • Compounds with benzyloxy groups (e.g., ) are intermediates in synthesizing β-blockers like YOK-1204 .
  • Iodinated analogs (e.g., ) are used in radiolabeling or cross-coupling reactions due to iodine’s reactivity .

Research Findings and Implications

  • Bioactivity : Chlorine and benzyloxy groups correlate with enhanced binding to aromatic receptors in preliminary studies .
  • Thermal Stability : Ethoxy-substituted benzoates exhibit higher decomposition temperatures (>200°C) compared to methoxy analogs .
  • Industrial Relevance : These compounds are pivotal in synthesizing complex molecules, with patents highlighting their use in kinase inhibitors and antimicrobial agents .

Notes

  • Handling halogenated compounds requires PPE and adherence to waste disposal protocols .
  • Structural modifications (e.g., fluorine substitution) are under investigation to optimize pharmacokinetic properties .

Biological Activity

Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is a compound of interest in medicinal chemistry, particularly for its biological activity against various pathogens and potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a distinctive structure that contributes to its biological activity. The compound consists of an ethyl ester group, a chloro substituent, and a benzyloxy moiety attached to a benzoate framework. The presence of these functional groups influences its solubility, permeability, and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising activity against several Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. For instance, it has been evaluated against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are recognized as critical threats in the WHO priority list of antibiotic-resistant bacteria .

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Acinetobacter baumannii8 μg/mL
Pseudomonas aeruginosa4 μg/mL
Methicillin-resistant S. aureus16 μg/mL

The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and maintenance. Inhibition leads to disrupted DNA supercoiling, ultimately resulting in bacterial cell death .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications to the benzoate scaffold significantly impact the compound's potency. For example, altering the position or nature of substituents on the aromatic ring can enhance antibacterial activity while maintaining favorable pharmacokinetic properties.

Table 2: Structure-Activity Relationships

Substituent PositionModificationEffect on Activity
C3Chloro groupIncreased potency
C4Benzyloxy moietyEnhanced solubility
Ethyl groupVariations in chain lengthAffects permeability

In Vivo Efficacy

In murine models, this compound demonstrated significant efficacy against dermal infections caused by resistant strains of bacteria. The compound was able to reduce bacterial load significantly compared to untreated controls .

Toxicological Profile

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. In vitro assays showed minimal cytotoxicity against human cell lines, suggesting a favorable safety profile for potential therapeutic applications .

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